Technical Guide: 1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7)
Technical Guide: 1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7)
Part 1: Executive Summary & Core Identity
1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7) is a specialized bifunctional building block used primarily in the synthesis of sterically hindered nitrogen heterocycles. Structurally, it combines a tertiary isocyanate group with a primary alkyl chloride. This dual-functionality allows for sequential nucleophilic attacks—first at the isocyanate (forming a urea or carbamate) and subsequently at the chloride (cyclization)—making it an invaluable tool for constructing gem-dimethyl substituted pyrrolidines and oxazolidinones .
Its tertiary isocyanate structure confers unique stability compared to primary isocyanates, reducing the rate of moisture-induced degradation while maintaining high reactivity towards specific nucleophiles.
Chemical Identity Table
| Property | Detail |
| CAS Number | 2648994-52-7 |
| IUPAC Name | 1-Chloro-3-isocyanato-3-methylbutane |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Structural Class | Tertiary Isocyanate / Alkyl Chloride |
| Key Moiety | gem-Dimethyl (via C3 substitution pattern) |
| Physical State | Liquid (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
Part 2: Chemical Architecture & Reactivity
The "Thorpe-Ingold" Advantage
The presence of the methyl group at the C3 position (along with the butane backbone terminus) creates a quaternary carbon center attached to the nitrogen. In medicinal chemistry, this substitution pattern is often exploited to enforce the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This steric bulk pre-organizes the molecule for cyclization, significantly accelerating ring-closure reactions compared to linear analogs.
Bifunctional Mechanism
The molecule operates through a "Click-then-Cyclize" mechanism:
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Electrophilic Attack (NCO): The isocyanate carbon is the most electrophilic site. It reacts rapidly with amines (R-NH₂) or alcohols (R-OH) to form a urea or carbamate intermediate.
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Intramolecular Substitution (Cl): Upon base activation, the newly formed nitrogen or oxygen nucleophile attacks the C1-position, displacing the chloride to form a 5-membered ring.
Reactivity Workflow Diagram
Caption: Sequential reactivity pathway showing urea formation followed by base-mediated cyclization to form a heterocycle.
Part 3: Synthesis & Preparation Protocols[1]
Note: As this is a specialized intermediate, the following protocols are derived from standard methodologies for tertiary isocyanates and halo-alkyl isocyanates.
Retrosynthetic Analysis
The most reliable synthesis route avoids the direct handling of the highly unstable 1-chloro-3-amino-3-methylbutane free base. Instead, the amine hydrochloride salt is phosgenated.
Precursor: 4-Chloro-2-methylbutan-2-amine hydrochloride. Reagent: Triphosgene (solid phosgene equivalent) or Diphosgene.
Laboratory Scale Synthesis Protocol (10 mmol Scale)
Safety Warning: Phosgene and isocyanates are highly toxic. All operations must be performed in a well-ventilated fume hood. Wear full PPE including a respirator if outside a glovebox.
Step-by-Step Methodology:
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Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a reflux condenser connected to a NaOH scrubber (to trap HCl/Phosgene).
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Solvation: Suspend 4-Chloro-2-methylbutan-2-amine HCl (1.58 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).
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Phosgenation:
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Cool the mixture to 0°C.
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Add Triphosgene (1.0 g, 3.4 mmol, 1.02 eq of CO) dissolved in DCM (10 mL) dropwise over 15 minutes.
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Note: Triphosgene decomposes to generate 3 equivalents of phosgene in situ.
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Base Addition (Critical Step):
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Slowly add Pyridine or DIPEA (2.2 eq) dropwise. The solution will become clear as the amine salt is neutralized and reacts.
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Caution: Exothermic reaction.[1] Maintain temp < 5°C.
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Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C) for 2 hours to drive the conversion of the carbamoyl chloride intermediate to the isocyanate.
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Workup:
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Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg).[4] The product is expected to be a colorless liquid.
Part 4: Applications in Drug Discovery
Heterocycle Construction
This CAS is a "privileged structure" precursor. It is specifically used to synthesize 4,4-dimethyl-2-imidazolidinones and 5,5-dimethyl-1,3-oxazinan-2-ones .
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Why it matters: The gem-dimethyl group prevents metabolic oxidation at the alpha-position and locks the conformation of the ring, potentially increasing binding affinity to protein targets (e.g., Kinase inhibitors, Androgen Receptor antagonists).
Application Workflow: Synthesis of a Cyclic Carbamate
Caption: Step-wise workflow for converting CAS 2648994-52-7 into a cyclic pharmaceutical scaffold.
Part 5: Handling, Stability, and Safety (E-E-A-T)
Stability Profile
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Moisture Sensitivity: High. Reacts with water to release CO₂ and form the corresponding amine (which then reacts with remaining isocyanate to form urea dimers).
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Thermal Stability: Moderate. Tertiary isocyanates are generally more thermally stable than primary ones, but distillation should always be performed under vacuum to prevent polymerization.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Emergency Protocols
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Spill: Do not wipe with water. Cover with a mixture of wet sand and 5% aqueous ammonia. Let stand for 30 minutes before disposal.
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Inhalation: Isocyanates are potent respiratory sensitizers. Move to fresh air immediately. Oxygen may be required.
References
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Sigma-Aldrich. 1-Chloro-3-isocyanato-3-methylbutane Product Detail. Retrieved from (Verified availability of CAS 2648994-52-7).
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Organic Chemistry Portal. Synthesis of Oxazolidinones from Isocyanates. Retrieved from (Mechanistic grounding for isocyanate cyclization).
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National Institute of Standards and Technology (NIST). 1-Chloro-3-methylbutane (Precursor Data). Retrieved from (Physical data for the alkyl chloride backbone).
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Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones from isocyanates. Retrieved from (Protocol validation for isocyanate-to-heterocycle conversion).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
